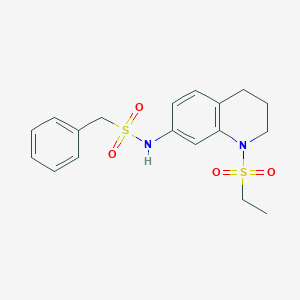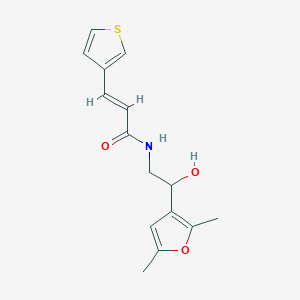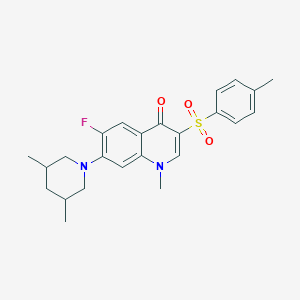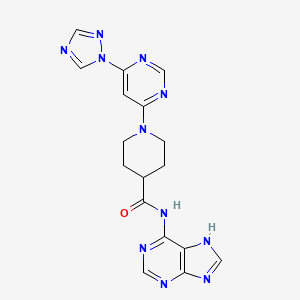![molecular formula C13H18N4O2S B2678210 1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole CAS No. 2034551-43-2](/img/structure/B2678210.png)
1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylsulfamoylamino)ethyl]-4-phenylpyrazole, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyrazole ring and a dimethylsulfamoylamino group. DMAP has been synthesized using various methods, and its synthesis method will be discussed in Additionally, the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAP will be explored.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimycobacterial Activity
Imidazole-containing compounds, including our target molecule, exhibit potent antibacterial and antimycobacterial properties. Researchers have synthesized derivatives of 1,3-diazole (imidazole) and evaluated their efficacy against bacterial strains. For instance, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole have shown promising anti-tubercular activity against Mycobacterium tuberculosis . These findings highlight the potential of our compound in combating bacterial infections.
Drug Synthesis and Development
Imidazole serves as a versatile synthon in drug development. Commercially available drugs containing a 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial and antiprotozoal). Researchers continue to explore novel derivatives for various therapeutic applications . Our compound could serve as a starting point for designing new drugs with improved efficacy and reduced side effects.
Eigenschaften
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-4-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-16(2)20(18,19)15-8-9-17-11-13(10-14-17)12-6-4-3-5-7-12/h3-7,10-11,15H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZALLQJDPNLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl({[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]sulfamoyl})amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)
![1-{[(Furan-2-yl)methyl]amino}-3-[4-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B2678129.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2678130.png)
![2-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678131.png)

![2-Oxospiro[1H-indole-3,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2678136.png)



![5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2678143.png)
![N-[(4-methoxyphenyl)methyl]-3-methyl-4-propoxybenzene-1-sulfonamide](/img/structure/B2678146.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2678147.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2678148.png)
![methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2678149.png)